(4-Chlorophenyl) selenocyanate
CAS No.: 7314-73-0
Cat. No.: VC21311081
Molecular Formula: C7H4ClNSe
Molecular Weight: 216.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7314-73-0 |
---|---|
Molecular Formula | C7H4ClNSe |
Molecular Weight | 216.54 g/mol |
IUPAC Name | (4-chlorophenyl) selenocyanate |
Standard InChI | InChI=1S/C7H4ClNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
Standard InChI Key | SFMXBMMVVZHEMM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1Cl)[Se]C#N |
Canonical SMILES | C1=CC(=CC=C1Cl)[Se]C#N |
Introduction
Chemical Structure and Properties
(4-Chlorophenyl) selenocyanate is an aromatic organoselenium compound with the molecular formula C7H4ClNSe and a molecular weight of 216.54 g/mol . The structure consists of a para-chlorinated phenyl ring with a selenocyanate group attached. This compound is characterized by a specific spatial arrangement where the selenium atom serves as a bridge between the aromatic ring and the cyanate group.
Physical and Chemical Properties
The compound exhibits several distinctive physical and chemical properties that contribute to its reactivity and applications in various fields:
Property | Value |
---|---|
Molecular Formula | C7H4ClNSe |
Molecular Weight | 216.54 g/mol |
CAS Number | 7314-73-0 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 23.8 |
Dipole Moment | 3.31 D |
SMILES Notation | Clc1ccc([Se]C#N)cc1 |
InChIKey | SFMXBMMVVZHEMM-UHFFFAOYSA-N |
The compound's structure imparts specific electronic properties that influence its reactivity in chemical reactions. The chlorine atom, being electron-withdrawing, affects the electron density distribution across the molecule, while the selenocyanate group introduces unique reactive sites .
Synthesis Methods
Several methods have been reported for the synthesis of (4-Chlorophenyl) selenocyanate and related selenocyanates, each offering specific advantages depending on the available starting materials and desired reaction conditions.
Classical Synthesis Approaches
The traditional approach to synthesizing (4-Chlorophenyl) selenocyanate typically involves the reaction of appropriate precursors with potassium selenocyanate (KSeCN). This method leverages nucleophilic substitution reactions where the selenocyanate anion acts as a nucleophile .
Reaction Mechanisms and Intermediates
The formation of (4-Chlorophenyl) selenocyanate typically proceeds through specific intermediates. In one documented approach, the reaction starts with the formation of an acyl isoselenocyanate intermediate, followed by subsequent transformations involving nucleophilic addition and elimination reactions .
Biological Activities
Research indicates that (4-Chlorophenyl) selenocyanate exhibits significant biological activities, particularly in the context of oxidative stress modulation and potential anticancer properties.
Antioxidant Properties
Studies have demonstrated that (4-Chlorophenyl) selenocyanate can protect neurons from oxidative damage induced by hydrogen peroxide, suggesting potential neuroprotective properties . The compound influences cellular pathways involved in oxidative stress response, potentially modifying enzyme activities such as catalase and superoxide dismutase.
Effects on Oxidative Stress Parameters
In a comprehensive study examining the effect of selenocyanates on oxidative challenge elicited by hydrogen peroxide in cultured mouse neurons, researchers assessed various oxidative stress markers:
Oxidative Stress Parameter | Impact of Selenocyanates |
---|---|
Lipid Peroxidation (TBARS) | Significant reduction observed |
4-Hydroxy-2′-nonenal | Decreased levels compared to control |
8-Isoprostane | Marked reduction following treatment |
DNA Oxidation (8-OHdG) | Protection against oxidative DNA damage |
Protein Carbonylation | Reduced protein oxidative modification |
The study further evaluated the influence on antioxidant enzyme activities, noting improvements in catalase and superoxide dismutase functions, which are crucial for cellular protection against reactive oxygen species .
Applications in Organic Synthesis
(4-Chlorophenyl) selenocyanate serves as an important intermediate in organic synthesis, particularly in the preparation of selenium-containing heterocycles and other organoselenium compounds.
Precursor for Selenide Derivatives
The compound can be utilized as a masked selenol, which upon reduction generates highly nucleophilic selenolate anions. These intermediates can participate in various synthetic transformations:
Synthesis of Heterocyclic Compounds
(4-Chlorophenyl) selenocyanate has been employed in the synthesis of selenium-containing heterocycles, including:
These heterocyclic compounds have potential applications in medicinal chemistry due to their unique biological profiles.
Comparative Analysis with Similar Compounds
The structural features of (4-Chlorophenyl) selenocyanate can be compared with those of similar compounds to understand its distinctive properties and reactivity patterns.
Structural Comparison
The presence of the chlorine atom in (4-Chlorophenyl) selenocyanate imparts unique electronic properties that influence its reactivity and biological activity compared to these similar compounds.
Spectroscopic Characterization
The structural confirmation of (4-Chlorophenyl) selenocyanate and similar selenocyanates typically involves various spectroscopic techniques.
NMR Spectroscopy
NMR spectroscopy provides valuable information about the structure of selenocyanates. For aryl selenocyanates similar to (4-Chlorophenyl) selenocyanate, the following spectral features are typically observed:
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In 1H NMR: The aromatic protons of the chlorophenyl ring appear in the range of δ 7.2-8.0 ppm
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In 13C NMR: The carbon attached to the selenium atom typically resonates at around δ 125-135 ppm, while the carbon of the selenocyanate group (-SeCN) appears at approximately δ 101-103 ppm
Infrared Spectroscopy
IR spectroscopy is particularly useful for identifying the selenocyanate functional group:
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